molecular formula C9H19NO2 B6321391 Methyl 3-(tert-butylamino)-2-methylpropanoate CAS No. 100792-20-9

Methyl 3-(tert-butylamino)-2-methylpropanoate

Cat. No.: B6321391
CAS No.: 100792-20-9
M. Wt: 173.25 g/mol
InChI Key: YGDANBWQRSXWBO-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butylamino)-2-methylpropanoate is an organic compound with the molecular formula C8H17NO2. It is a derivative of propanoic acid and features a tert-butylamino group, which is known for its steric hindrance and unique reactivity patterns . This compound is of interest in various fields of chemistry and industry due to its distinctive structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(tert-butylamino)-2-methylpropanoate typically involves the reaction of tert-butylamine with methyl 2-methylpropanoate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include tert-butylamine, methyl 2-methylpropanoate, and a suitable catalyst such as Cu(OTf)2 .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butylamino)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield amides or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butylamino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with enzymes and receptors, leading to various biological effects. The compound’s steric hindrance and electronic properties play a crucial role in its reactivity and interactions .

Properties

IUPAC Name

methyl 3-(tert-butylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-7(8(11)12-5)6-10-9(2,3)4/h7,10H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDANBWQRSXWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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